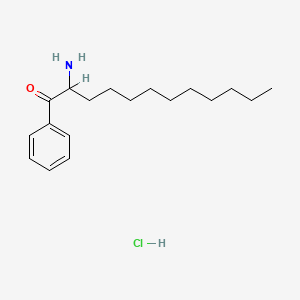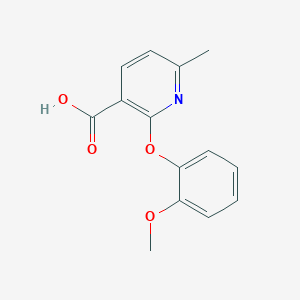
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt is an organoarsenic compound. It is a derivative of arsanilic acid, which is known for its applications in veterinary medicine and as a feed additive. This compound is characterized by the presence of an arsanilic acid moiety linked to a carbamoylethyl group, forming a sodium salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of arsanilic acid, N-(2-carbamoylethyl)-, sodium salt typically involves the reaction of arsanilic acid with a carbamoylating agent. One common method is the reaction of arsanilic acid with ethyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, typically at room temperature, to form the desired sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsanilic acid moiety to arsine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the arsanilic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted arsanilic acid derivatives.
科学研究应用
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Used in the production of veterinary pharmaceuticals and as a feed additive to promote growth in livestock.
作用机制
The mechanism of action of arsanilic acid, N-(2-carbamoylethyl)-, sodium salt involves its interaction with biological molecules. The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to the death of microbial cells, making it an effective antimicrobial agent. The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular metabolism.
相似化合物的比较
Similar Compounds
Arsanilic acid: The parent compound, used in similar applications.
Roxarsone: Another organoarsenic compound used as a feed additive.
Nitarsone: Used in veterinary medicine for similar purposes.
Uniqueness
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt is unique due to its specific structure, which imparts distinct chemical and biological properties. Its carbamoylethyl group enhances its solubility and reactivity compared to other organoarsenic compounds. This makes it particularly useful in applications where enhanced solubility and reactivity are desired.
属性
CAS 编号 |
64046-97-5 |
|---|---|
分子式 |
C9H12AsN2NaO4 |
分子量 |
310.11 g/mol |
IUPAC 名称 |
sodium;[4-[(3-amino-3-oxopropyl)amino]phenyl]-hydroxyarsinate |
InChI |
InChI=1S/C9H13AsN2O4.Na/c11-9(13)5-6-12-8-3-1-7(2-4-8)10(14,15)16;/h1-4,12H,5-6H2,(H2,11,13)(H2,14,15,16);/q;+1/p-1 |
InChI 键 |
RHGFGXKTHYTLPF-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1NCCC(=O)N)[As](=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)

![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)

![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)
